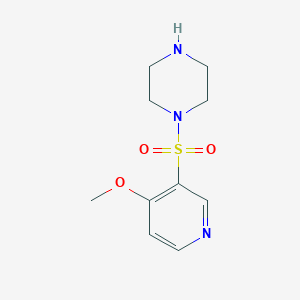
1-(5-Methylpyridin-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyridin-3-yl)ethan-1-amin ist eine organische Verbindung mit der Summenformel C8H12N2. Es ist ein Derivat von Pyridin, das durch das Vorhandensein einer Methylgruppe in der 5-Position und einer Ethanamingruppe in der 1-Position des Pyridinrings gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(5-Methylpyridin-3-yl)ethan-1-amin beinhaltet typischerweise die Alkylierung von 5-Methylpyridin mit einem geeigneten Alkylierungsmittel. Ein übliches Verfahren ist die Reaktion von 5-Methylpyridin mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid durchgeführt, um die nukleophile Substitution zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(5-Methylpyridin-3-yl)ethan-1-amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Destillation und Umkristallisation, um das gewünschte Produkt zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen: 1-(5-Methylpyridin-3-yl)ethan-1-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethanamingruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyridin-3-yl)ethan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Methylpyridin-3-yl)ethan-1-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab. Beispielsweise kann es in der pharmazeutischen Chemie mit Neurotransmitter-Rezeptoren oder Enzymen interagieren, die an Stoffwechselwegen beteiligt sind .
Ähnliche Verbindungen:
- 2-(5-Methylpyridin-3-yl)ethan-1-amin
- 3-(5-Methylpyridin-3-yl)ethan-1-amin
- 4-(5-Methylpyridin-3-yl)ethan-1-amin
Vergleich: 1-(5-Methylpyridin-3-yl)ethan-1-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu seinen Isomeren kann es unterschiedliche Bindungsaffinitäten und Selektivitäten für molekulare Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen macht .
Wirkmechanismus
The mechanism of action of 1-(5-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Methylpyridin-3-yl)ethan-1-amine
- 3-(5-Methylpyridin-3-yl)ethan-1-amine
- 4-(5-Methylpyridin-3-yl)ethan-1-amine
Comparison: 1-(5-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-(5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3 |
InChI-Schlüssel |
YGPHVIWZVMVUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
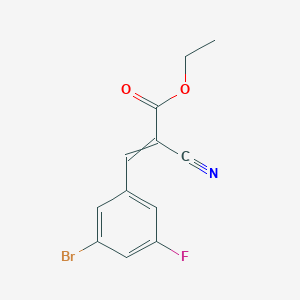
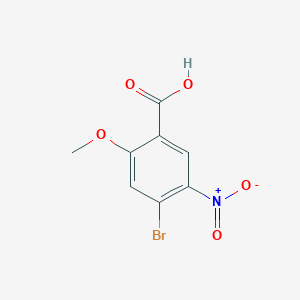
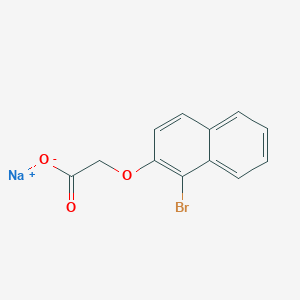

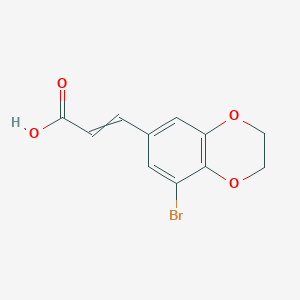
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)



